N,3-dimethyl-1-phenyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3-dimethyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is known for its diverse applications in medicinal chemistry, agrochemistry, and material science due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,3-dimethyl-1-phenyl-1H-pyrazol-5-amine can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine with a carbonyl compound, followed by methylation and phenylation reactions . Another method includes the reaction of 4-acetyl-5-methyl-1-phenyl-1H-pyrazole with N,N-dimethylformamide dimethyl acetal (DMF-DMA) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N,3-dimethyl-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted pyrazoles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions
Major Products
The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and hydrazine derivatives .
Scientific Research Applications
N,3-dimethyl-1-phenyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties .
Mechanism of Action
The mechanism of action of N,3-dimethyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is crucial for its biological and pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethyl-1-phenyl-1H-pyrazole
- 1-phenyl-3-methyl-1H-pyrazole
- 1-phenyl-1H-pyrazole
Uniqueness
N,3-dimethyl-1-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various fields .
Properties
Molecular Formula |
C11H13N3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N,5-dimethyl-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C11H13N3/c1-9-8-11(12-2)14(13-9)10-6-4-3-5-7-10/h3-8,12H,1-2H3 |
InChI Key |
RHMKHHKLUQJETI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.